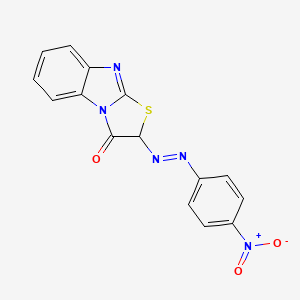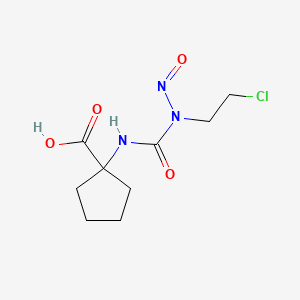
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- is a complex organic compound that features a cyclopentane ring with a carboxylic acid group and a nitrosoamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- can be synthesized through a multi-step process. One common method involves the reaction of cyclopentanecarboxylic acid with 2-chloroethyl isocyanate, followed by nitrosation to introduce the nitroso group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted cyclopentanecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as an anticancer agent due to its nitrosoamino group, which can alkylate DNA.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- involves the alkylation of DNA by the nitrosoamino group. This leads to the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately inducing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the nitrosoamino group.
2-Chloroethyl isocyanate: A precursor used in the synthesis of the compound.
Nitrosoureas: A class of compounds with similar nitrosoamino functionality.
Uniqueness
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- is unique due to its combination of a cyclopentane ring, carboxylic acid group, and nitrosoamino group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
52320-88-4 |
|---|---|
Molekularformel |
C9H14ClN3O4 |
Molekulargewicht |
263.68 g/mol |
IUPAC-Name |
1-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14ClN3O4/c10-5-6-13(12-17)8(16)11-9(7(14)15)3-1-2-4-9/h1-6H2,(H,11,16)(H,14,15) |
InChI-Schlüssel |
PZYCNECINVSABG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C(=O)O)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


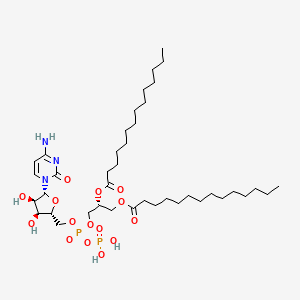
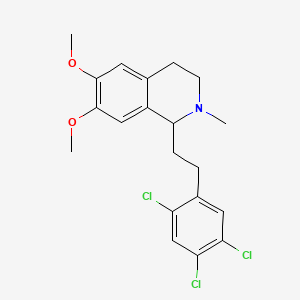
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
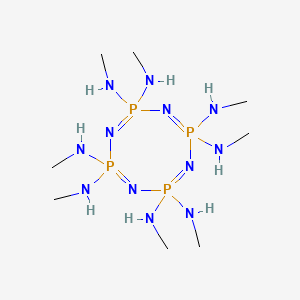


![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
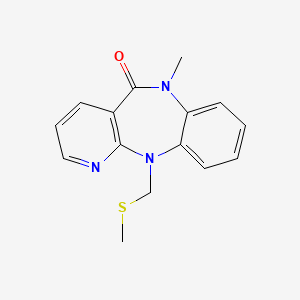
![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)

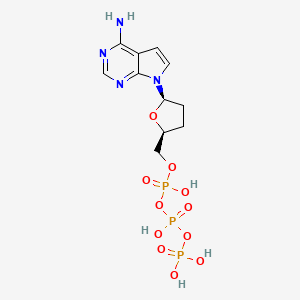
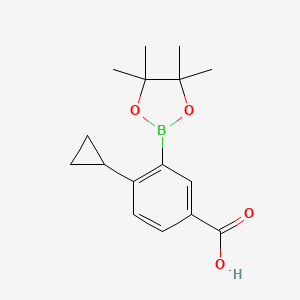
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
